molecular formula C9H6FN3 B1380473 2-amino-6-fluoro-1H-indole-3-carbonitrile CAS No. 378236-80-7

2-amino-6-fluoro-1H-indole-3-carbonitrile

Cat. No.: B1380473
CAS No.: 378236-80-7
M. Wt: 175.16 g/mol
InChI Key: FUZFZIRNBBSCPK-UHFFFAOYSA-N
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Description

2-amino-6-fluoro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an amino group at the second position, a fluorine atom at the sixth position, and a carbonitrile group at the third position of the indole ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-amino-6-fluoro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The interactions between this compound and biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, indole derivatives have been reported to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained modulation of cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . The subcellular localization of this compound can influence its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoro-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

    Nitration: 2-fluoroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-fluoro-4-nitroaniline.

    Reduction: The nitro group in 2-fluoro-4-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoro-4-aminoaniline.

    Cyclization: The 2-fluoro-4-aminoaniline undergoes cyclization with a suitable reagent like cyanogen bromide to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrile group.

    Substitution: The amino and fluoro groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-amino-6-fluoro-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1H-indole-3-carbonitrile: Lacks the fluoro group, which may result in different biological activities.

    6-fluoro-1H-indole-3-carbonitrile:

    2-amino-6-chloro-1H-indole-3-carbonitrile: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

Uniqueness

2-amino-6-fluoro-1H-indole-3-carbonitrile is unique due to the presence of both the amino and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-6-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZFZIRNBBSCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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